molecular formula C13H20N2O2 B4751725 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide

3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide

Cat. No.: B4751725
M. Wt: 236.31 g/mol
InChI Key: NJEDVNSMUJNRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide: is a chemical compound with a complex structure that includes an isoxazole ring, a cyclohexyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.

    Introduction of the Cyclohexyl Group: This step involves the reaction of the isoxazole intermediate with a cyclohexylamine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the isoxazole ring, where nucleophiles can replace existing functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Aminated derivatives.

    Substitution Products: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and cyclohexyl group play crucial roles in binding to these targets, potentially modulating their activity. The compound may also influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 3,5-dimethyl-N-cyclohexyl-4-isoxazolecarboxamide
  • 3,5-dimethyl-N-(4-ethylcyclohexyl)-4-isoxazolecarboxamide
  • 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide

Comparison: Compared to these similar compounds, 3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

3,5-dimethyl-N-(4-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h8,11H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDVNSMUJNRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Reactant of Route 4
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.